molecular formula C14H20N2O3S B10841596 N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)pentanamide

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)pentanamide

Cat. No.: B10841596
M. Wt: 296.39 g/mol
InChI Key: VPKYLHQTQYEJLJ-UHFFFAOYSA-N
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Description

2-butylamido-5-sulfonamidoindane is a small organic molecule known for its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-butylamido-5-sulfonamidoindane typically involves multiple steps, including the formation of the indane core and subsequent functionalization with butylamido and sulfonamido groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-butylamido-5-sulfonamidoindane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Research has focused on its potential therapeutic applications, such as enzyme inhibition and modulation of biological pathways.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-butylamido-5-sulfonamidoindane involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. This inhibition can affect various physiological processes, including pH regulation and cell proliferation .

Comparison with Similar Compounds

2-butylamido-5-sulfonamidoindane can be compared with other similar compounds, such as:

  • 1-acetamido-5-sulfonamidoindane
  • 1-cyclohexylamido-5-sulfonamidoindane
  • 1-pentafluorophenylamido-5-sulfonamidoindane
  • 1-valproylamido-5-sulfonamidoindane

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 2-butylamido-5-sulfonamidoindane lies in its specific combination of butylamido and sulfonamido groups, which confer distinct chemical and biological characteristics .

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

N-(5-sulfamoyl-2,3-dihydro-1H-inden-2-yl)pentanamide

InChI

InChI=1S/C14H20N2O3S/c1-2-3-4-14(17)16-12-7-10-5-6-13(20(15,18)19)9-11(10)8-12/h5-6,9,12H,2-4,7-8H2,1H3,(H,16,17)(H2,15,18,19)

InChI Key

VPKYLHQTQYEJLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1CC2=C(C1)C=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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